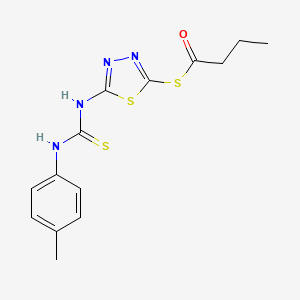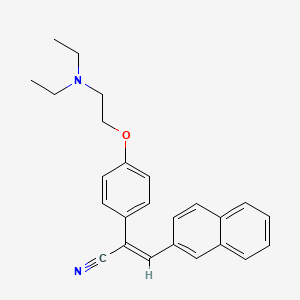
Uridine, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt is a complex organic compound with the molecular formula C13H17N2O9P.Na and a molecular weight of 398.24 g/mol. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA.
Preparation Methods
The synthesis of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves several steps. The primary synthetic route includes the phosphorylation of uridine followed by the esterification with butanoic acid. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and esterification catalysts like dicyclohexylcarbodiimide (DCC). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: This compound is studied for its role in cellular metabolism and RNA synthesis.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and cognitive disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and RNA production. The molecular targets include various kinases and phosphorylases that facilitate its conversion into active metabolites. These pathways are crucial for maintaining cellular functions and energy metabolism.
Comparison with Similar Compounds
Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt can be compared with other similar compounds such as:
Uridine monophosphate (UMP): A simpler nucleotide involved in RNA synthesis.
Cytidine monophosphate (CMP): Another nucleotide with similar metabolic roles.
Adenosine monophosphate (AMP): A nucleotide involved in energy metabolism.
The uniqueness of Uridine, cyclic 3’,5’-(hydrogen phosphate) 2’-butanoate, monosodium salt lies in its cyclic structure and the presence of the butanoate group, which may confer specific biochemical properties and applications.
Properties
CAS No. |
57329-12-1 |
|---|---|
Molecular Formula |
C13H16N2NaO9P |
Molecular Weight |
398.24 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(2,4-dioxopyrimidin-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C13H17N2O9P.Na/c1-2-3-9(17)23-11-10-7(6-21-25(19,20)24-10)22-12(11)15-5-4-8(16)14-13(15)18;/h4-5,7,10-12H,2-3,6H2,1H3,(H,19,20)(H,14,16,18);/q;+1/p-1/t7-,10-,11-,12-;/m1./s1 |
InChI Key |
ZCRSQIFJIDUBQM-GGDLLXBTSA-M |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=CC(=O)NC3=O.[Na+] |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=CC(=O)NC3=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


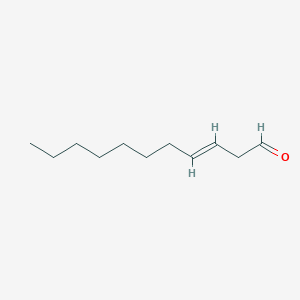
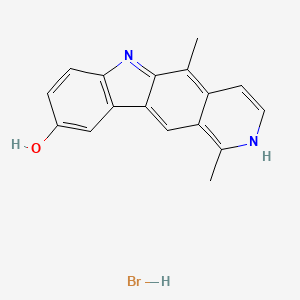
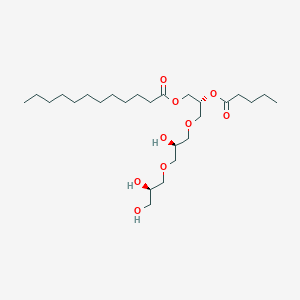

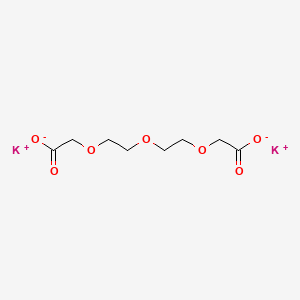
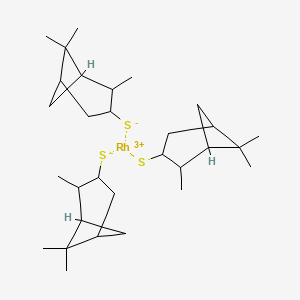

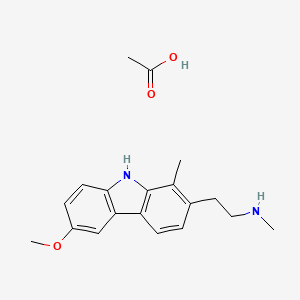
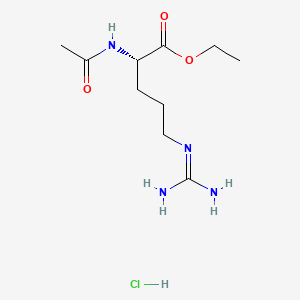
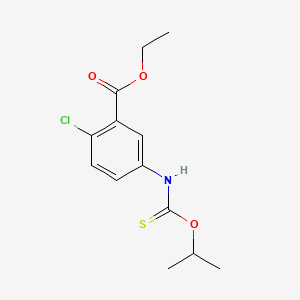
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
